molecular formula C8H7F3O2S B1480387 4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid CAS No. 2098043-57-1

4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid

Cat. No.: B1480387
CAS No.: 2098043-57-1
M. Wt: 224.2 g/mol
InChI Key: UYJSJELBABKSMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid involves acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The reaction yields a mixture of 4,4,4-trifluoro-3-methyl-1-(thien-2-yl)butan-1,3-dione and 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .

Scientific Research Applications

Synthesis and Derivative Compounds

4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, closely related to 4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid, is used in the synthesis of various derivative compounds. It reacts with cyanothioacetamide and cyanoacetamide to yield pyridine-2(1H)thione/one derivatives, which are further reacted to produce 2-S/O-alkyl pyridine derivatives. These compounds are key in synthesizing thieno[2,3-b]pyridine, pyrazolopyridine, pyridothienopyrimidine, and pyridothienooxazinone derivatives (Rateb, 2011).

Liquid Crystal Applications

A novel ferroelectric liquid crystal synthesized using optically active 4,4,4-trifluoro3-(4-methoxyphenyl)butanoic acid demonstrates notable properties. Despite not achieving a large spontaneous polarization value, this liquid crystal shows a relatively short response time, making it significant in the development of advanced liquid crystal displays (Aoki & Nohira, 1997).

TRPV1 Channel Modulators

4-(Thiophen-2-yl)butanoic acid serves as a cyclic substitute in the natural ligand, capsaicin, for the synthesis of new TRPV1 channel modulators. These compounds show promise as agonists with significant efficacy, contributing to advancements in targeting TRPV1 channels for therapeutic applications (Aiello et al., 2016).

Chemical Synthesis and Coordination Polymers

The compound is utilized in various chemical syntheses, such as the regio- and stereo-specific preparation of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, which is significant in the formation of (2Z)-en-4-ynoic acid derivatives containing a trifluoromethyl group. These derivatives have potential applications in organic synthesis and coordination chemistry (Qing & Zhang, 1997).

Schiff Base Synthesis

4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione, a related compound, is used in the synthesis of new Schiff bases containing the thiophene moiety. These bases have potential applications in various chemical and pharmaceutical fields (Wan-ren et al., 2003).

Organic Sensitizers in Solar Cells

In solar cell applications, derivatives of this compound are used in the engineering of organic sensitizers. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, marking a significant development in photovoltaic technology (Kim et al., 2006).

Safety and Hazards

Related compounds such as Ethyl 4,4,4-trifluoroacetoacetate are known to be highly flammable and can cause skin, eye, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

4,4,4-trifluoro-2-thiophen-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c9-8(10,11)3-6(7(12)13)5-1-2-14-4-5/h1-2,4,6H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJSJELBABKSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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